molecular formula C21H22N2O4S2 B14999943 methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

Cat. No.: B14999943
M. Wt: 430.5 g/mol
InChI Key: FAEWRVCJPYZASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple functional groups, including a sulfanyl group, an ester group, and a diazatricyclic core. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate typically involves a multi-step process. One common approach is the transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This environmentally benign protocol yields good to excellent results .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied to scale up the synthesis process, ensuring minimal environmental impact and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The diazatricyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted diazatricyclic derivatives

Scientific Research Applications

Methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyldibenzothiophene: Similar in structure but lacks the ester and diazatricyclic core.

    2-[[12,12-Dimethyl-4-(3-methylphenyl)-3-oxo-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide: Similar core structure but different functional groups

Uniqueness

Methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is unique due to its combination of functional groups and tricyclic structure

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

InChI

InChI=1S/C21H22N2O4S2/c1-12-6-5-7-13(8-12)23-19(25)17-14-9-21(2,3)27-10-15(14)29-18(17)22-20(23)28-11-16(24)26-4/h5-8H,9-11H2,1-4H3

InChI Key

FAEWRVCJPYZASU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)OC)SC4=C3CC(OC4)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.